

physical properties of 2-Bromo-4-iodophenol

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Compound of Interest

Compound Name: 2-Bromo-4-iodophenol

Cat. No.: B155161

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An In-depth Technical Guide on the Physical Properties of 2-Bromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-4-iodophenol** (CAS No: 133430-98-5), a halogenated phenol. This document is intended to serve as a valuable resource for professionals in research, development, and quality control, offering readily accessible data and standardized methodologies for its characterization. **2-Bromo-4-iodophenol** is noted as a reactant in the synthesis of tetracyclic chromeno-indoles.^{[1][2]}

Core Physical and Chemical Properties

2-Bromo-4-iodophenol is a beige solid at room temperature.^{[1][3]} Its structure, featuring a hydroxyl group and two different halogen atoms on a benzene ring, dictates its chemical behavior and physical characteristics. The hydroxyl group allows for hydrogen bonding, which typically results in higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.^{[4][5]}

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of **2-Bromo-4-iodophenol**. Note that some of these values are predicted based on computational models.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrIO	[6][7][8]
Molecular Weight	298.90 g/mol	[6][8]
Melting Point	51 °C	[1][9]
Boiling Point	280.0 ± 30.0 °C (Predicted)	[1][9]
Density	2.369 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	7.82 ± 0.18 (Predicted)	[1]
LogP	3.367	[3]
Appearance	Beige Solid	[1][3]
Storage Conditions	2-8°C, protect from light, stored under nitrogen	[1][9]

Experimental Protocols

While specific experimental reports for determining all physical properties of **2-Bromo-4-iodophenol** are not readily available in the public domain, the following sections describe detailed, standard methodologies appropriate for its characterization.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

- Apparatus: Capillary tube melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **2-Bromo-4-iodophenol** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (51 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature range is recorded from the point at which the first liquid droplet appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of **2-Bromo-4-iodophenol**.

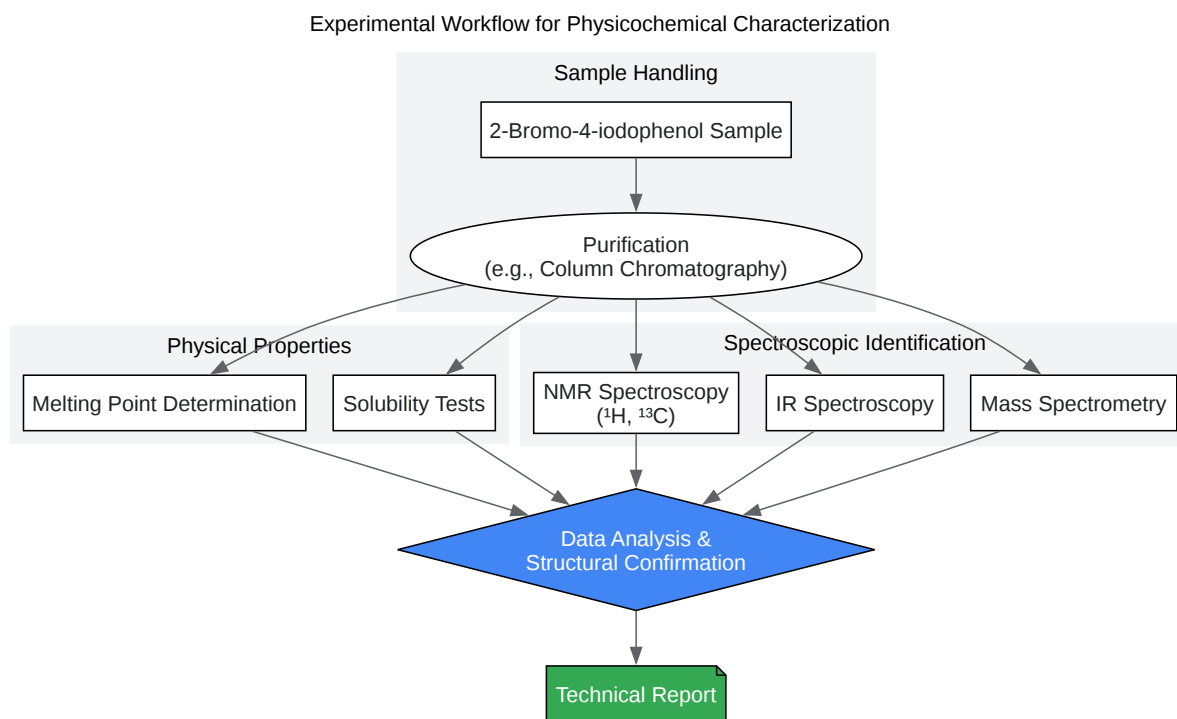
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4-iodophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
 - Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[\[10\]](#)
 - Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the substitution pattern of the aromatic ring.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[\[10\]](#) A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[\[10\]](#)
 - Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.[\[10\]](#)
 - Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch (around 3200-3550 cm⁻¹), C-O stretching, and

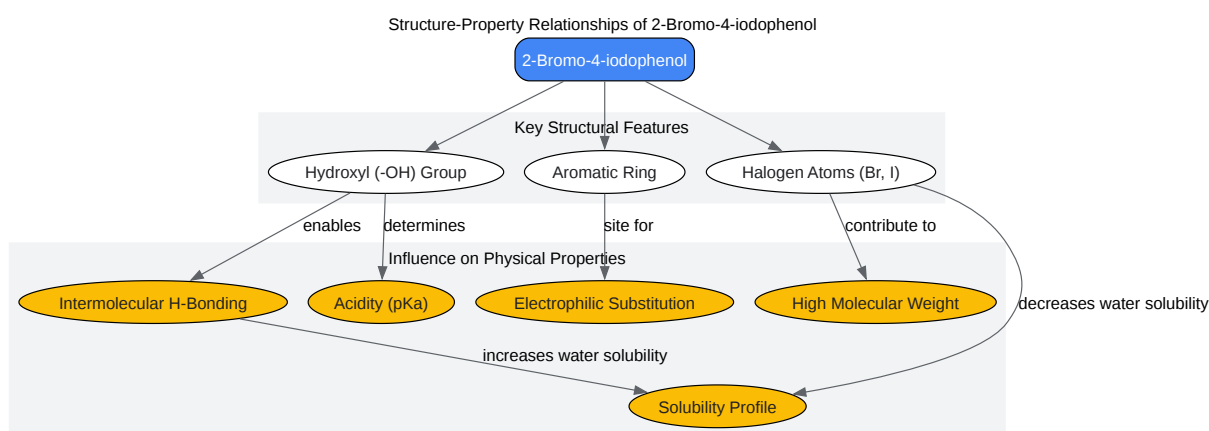
aromatic C-H and C=C stretching vibrations.[10] IR spectra for this compound are available in spectral databases.[7][11]

- Mass Spectrometry (MS):
 - Sample Introduction: Mass spectral data can be obtained by introducing a small amount of the sample into the ion source of a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]
 - Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and characteristic fragment ions that aid in structural elucidation.[10]
 - Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M^+) and the isotopic pattern, which will be characteristic due to the presence of bromine and iodine.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of **2-Bromo-4-iodophenol**.





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